[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate
CAS No.: 161841-15-2
Cat. No.: VC21259188
Molecular Formula: C38H42O10
Molecular Weight: 658.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161841-15-2 |
|---|---|
| Molecular Formula | C38H42O10 |
| Molecular Weight | 658.7 g/mol |
| IUPAC Name | [4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate |
| Standard InChI | InChI=1S/C38H42O10/c1-3-35(39)45-27-11-7-5-9-25-43-31-17-13-29(14-18-31)37(41)47-33-19-15-30(16-20-33)38(42)48-34-23-21-32(22-24-34)44-26-10-6-8-12-28-46-36(40)4-2/h3-4,13-24H,1-2,5-12,25-28H2 |
| Standard InChI Key | ZFEFRGBZKFMXMO-UHFFFAOYSA-N |
| SMILES | C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCCCOC(=O)C=C |
| Canonical SMILES | C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCCCOC(=O)C=C |
Introduction
The compound [4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate is a complex organic molecule that belongs to the broader category of polymerizable liquid crystals. These compounds are of significant interest in materials science due to their unique properties, which make them suitable for applications in advanced display technologies and optoelectronic devices.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including esterification and acylation processes. For instance, the preparation might start with the synthesis of intermediate compounds like 4-(6-acryloyloxyhex-1-yloxy)benzoic acid, which can then be modified to introduce the prop-2-enoyloxy groups .
Synthesis Steps:
-
Esterification: Formation of the benzoate ester linkage.
-
Acylation: Introduction of the carbonylphenyl group.
-
Modification of Alkyl Chains: Replacement of acryloyloxy with prop-2-enoyloxy groups.
Applications and Potential Uses
Polymerizable liquid crystals like [4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate are particularly useful in optoelectronic devices due to their ability to form aligned polymer networks. These materials can be used in display technologies, such as liquid crystal displays (LCDs), and in photonic devices where controlled molecular orientation is crucial.
| Application | Description |
|---|---|
| Liquid Crystal Displays (LCDs) | Alignment layers for improved display performance. |
| Photonic Devices | Tunable optical properties through molecular orientation. |
Research Findings and Challenges
Research on these compounds focuses on optimizing their synthesis, improving their stability, and enhancing their optical properties. Challenges include achieving high polymerization efficiency and maintaining molecular alignment during the polymerization process.
| Challenge | Solution Approach |
|---|---|
| Polymerization Efficiency | Optimizing reaction conditions and catalysts. |
| Molecular Alignment | Using photo-orientation techniques or external fields. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume